molecular formula C13H17NO2S B2400690 2-(4-Isopropylphenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 1262660-63-8

2-(4-Isopropylphenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B2400690
CAS No.: 1262660-63-8
M. Wt: 251.34
InChI Key: WCYRKNHNKLUIHW-UHFFFAOYSA-N
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Description

2-(4-Isopropylphenyl)-1,3-thiazolidine-4-carboxylic acid is an organic compound that belongs to the thiazolidine class. Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom. This particular compound features a 4-isopropylphenyl group attached to the thiazolidine ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropylphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 4-isopropylbenzaldehyde with cysteine in the presence of a suitable catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the thiazolidine ring. The reaction conditions often include mild temperatures and neutral to slightly acidic pH to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropylphenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxylic acid can be reduced to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

2-(4-Isopropylphenyl)-1,3-thiazolidine-4-carboxylic acid has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Isopropylphenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The phenyl group may enhance the compound’s binding affinity to its targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-1,3-thiazolidine-4-carboxylic acid
  • 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid
  • 2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid

Uniqueness

2-(4-Isopropylphenyl)-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of the isopropyl group on the phenyl ring. This structural feature can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar thiazolidine derivatives.

Properties

IUPAC Name

2-(4-propan-2-ylphenyl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S/c1-8(2)9-3-5-10(6-4-9)12-14-11(7-17-12)13(15)16/h3-6,8,11-12,14H,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYRKNHNKLUIHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2NC(CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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